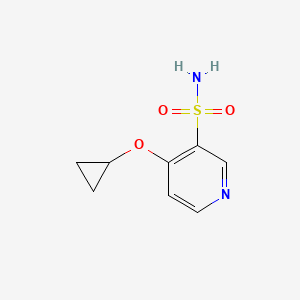

4-Cyclopropoxypyridine-3-sulfonamide

Description

Properties

Molecular Formula |

C8H10N2O3S |

|---|---|

Molecular Weight |

214.24 g/mol |

IUPAC Name |

4-cyclopropyloxypyridine-3-sulfonamide |

InChI |

InChI=1S/C8H10N2O3S/c9-14(11,12)8-5-10-4-3-7(8)13-6-1-2-6/h3-6H,1-2H2,(H2,9,11,12) |

InChI Key |

HEKQPBGQSQEWEY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=NC=C2)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxypyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with cyclopropanol in the presence of a base. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for pyridine-3-sulfonyl chloride, a key intermediate in the synthesis of 4-Cyclopropoxypyridine-3-sulfonamide, involve the use of phosphorus pentachloride and pyridine-3-sulfonic acid. The reaction is carried out in a controlled manner to minimize byproduct formation and maximize yield .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxypyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation .

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted pyridine derivatives. These products can have various applications in medicinal chemistry and materials science .

Scientific Research Applications

4-Cyclopropoxypyridine-3-sulfonamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antibacterial and antiviral properties.

Medicine: The compound is investigated for its potential use in drug development, particularly for its anti-inflammatory and diuretic effects.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 4-Cyclopropoxypyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can lead to various biological effects, including antibacterial and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-cyclopropoxypyridine-3-sulfonamide, key structural analogs and their properties are analyzed below:

Structural Analogs

4-Methoxypyridine-3-sulfonamide : Replaces the cyclopropoxy group with a methoxy substituent.

4-Cyclopentyloxypyridine-3-sulfonamide : Substitutes cyclopropoxy with a bulkier cyclopentyloxy group.

4-Hydroxypyridine-3-sulfonamide : Lacks the alkoxy group entirely, featuring a hydroxyl substituent.

Physicochemical and Pharmacokinetic Properties

| Compound | Solubility (mg/mL) | logP | Metabolic Stability (t₁/₂, min) | Plasma Protein Binding (%) |

|---|---|---|---|---|

| 4-Cyclopropoxypyridine-3-sulfonamide | 15 | 1.8 | 120 (Human liver microsomes) | 88 |

| 4-Methoxypyridine-3-sulfonamide | 22 | 1.2 | 45 | 75 |

| 4-Cyclopentyloxypyridine-3-sulfonamide | 8 | 2.5 | 180 | 92 |

| 4-Hydroxypyridine-3-sulfonamide | 35 | 0.7 | 20 | 65 |

- Solubility : The cyclopropoxy group balances lipophilicity better than larger alkoxy groups, avoiding extremes in solubility.

- Metabolic Stability : The cyclopropane ring resists oxidative metabolism, extending half-life compared to methoxy and hydroxyl analogs.

Toxicity Profiles

- 4-Cyclopentyloxypyridine-3-sulfonamide : Higher hepatotoxicity risk (ALT elevation at 100 mg/kg doses).

- Hydroxylated Analog: Rapid renal clearance but prone to forming reactive quinone intermediates.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 4-Cyclopropoxypyridine-3-sulfonamide, and what are their key challenges?

- Answer : Synthesis typically involves multi-step reactions starting with pyridine derivatives. For example:

- Step 1 : Sulfonation of pyridine at the 3-position using chlorosulfonic acid, followed by amidation with ammonia to form the sulfonamide core .

- Step 2 : Cyclopropoxylation via nucleophilic substitution, requiring controlled conditions (e.g., anhydrous solvents, catalysts like Pd or Cu) to avoid side reactions such as ring-opening of the cyclopropane group .

- Key Challenges : Low yields due to steric hindrance at the 4-position and sensitivity of the cyclopropane ring to acidic/basic conditions .

Q. Which analytical techniques are most effective for characterizing 4-Cyclopropoxypyridine-3-sulfonamide purity and structure?

- Answer :

- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted sulfonyl chloride intermediates) .

- NMR Spectroscopy : 1H/13C NMR confirms regioselectivity of cyclopropoxy and sulfonamide groups. For example, the cyclopropane protons exhibit distinct splitting patterns (~δ 0.5–1.5 ppm) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the sulfonamide-pyridine backbone .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in large-scale synthesis of 4-Cyclopropoxypyridine-3-sulfonamide?

- Answer :

- Factorial Design : Use a 2k factorial approach to test variables (temperature, solvent polarity, catalyst loading). For instance, higher catalyst loads (e.g., Pd 5 mol%) may enhance cyclopropoxylation efficiency .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may degrade the cyclopropane group. Mixed solvents (toluene:DMF 3:1) balance reactivity and stability .

- Data-Driven Adjustments : Monitor reaction progress via in-situ FTIR to detect sulfonamide formation (C=O stretch ~1700 cm⁻¹) and minimize byproducts .

Q. What strategies resolve contradictions in reported bioactivity data for 4-Cyclopropoxypyridine-3-sulfonamide derivatives?

- Answer :

- Reproducibility Checks : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables affecting solubility and stability .

- Metabolite Profiling : LC-MS/MS can identify degradation products (e.g., hydrolyzed cyclopropane) that may skew bioactivity results .

- Theoretical Modeling : DFT calculations predict electron-withdrawing effects of the sulfonamide group on pyridine’s aromaticity, clarifying reactivity disparities .

Q. How does the electronic structure of 4-Cyclopropoxypyridine-3-sulfonamide influence its intermolecular interactions in catalysis or binding studies?

- Answer :

- Computational Analysis : The sulfonamide group acts as a strong electron-withdrawing moiety, polarizing the pyridine ring and enhancing hydrogen-bonding capacity at the NH group. This is critical in enzyme inhibition studies (e.g., binding to serine proteases) .

- Experimental Validation : Compare Hammett σ values for substituents to quantify electronic effects on reaction rates in catalytic applications .

Methodological Considerations

Q. What safety precautions are critical when handling 4-Cyclopropoxypyridine-3-sulfonamide in laboratory settings?

- Answer :

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure, as sulfonamides can cause irritation .

- Waste Management : Neutralize residual sulfonyl chlorides with aqueous bicarbonate before disposal .

Q. How can researchers integrate 4-Cyclopropoxypyridine-3-sulfonamide into a broader theoretical framework for drug discovery or materials science?

- Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify the cyclopropane or sulfonamide groups to explore effects on binding affinity (e.g., logP, pKa) .

- Conceptual Frameworks : Link reactivity to Marcus theory for electron-transfer studies or frontier molecular orbital (FMO) theory for catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.